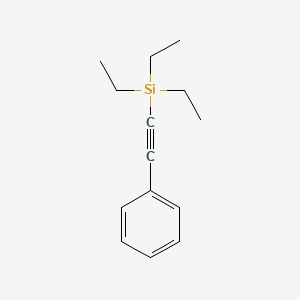

Triethylsilyl phenylacetylene

Description

Properties

Molecular Formula |

C14H20Si |

|---|---|

Molecular Weight |

216.39 g/mol |

IUPAC Name |

triethyl(2-phenylethynyl)silane |

InChI |

InChI=1S/C14H20Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6H2,1-3H3 |

InChI Key |

KQSHVSCLGYGMDT-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Triethylsilyl Phenylacetylene Derivatives

Hydrosilylation Reactions of Phenylacetylenes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a pivotal reaction for the synthesis of organosilicon compounds. pageplace.de In the context of phenylacetylenes, this reaction yields vinylsilanes, which are valuable intermediates in organic synthesis. The reaction's outcome is highly dependent on the catalytic system employed, influencing both the regioselectivity and stereoselectivity of the product distribution.

The hydrosilylation of phenylacetylene (B144264) with triethylsilane typically yields two main vinylsilane products: triethyl(1-phenylvinyl)silane, known as the α-product, and (E)-triethyl(styryl)silane, referred to as the β-(E)-product. mdpi.com The formation of the (Z)-triethyl(styryl)silane (β-(Z)-product) is generally not observed. mdpi.com The regioselectivity of the reaction, dictating the preference for the α- or β-isomer, is a critical aspect of these transformations.

The distribution of these products is significantly influenced by the catalyst. For instance, in studies utilizing platinum nanoparticles supported on SBA-15 silica, the particle size of the catalyst was found to directly impact the product selectivity. mdpi.com Smaller platinum nanoparticles favored the formation of the β-(E) product, whereas larger particles showed higher activity but lower selectivity towards the β-(E) isomer. mdpi.com This demonstrates that the surface properties of the catalyst play a crucial role in directing the regiochemical outcome of the hydrosilylation reaction.

| Catalyst | Product(s) | Selectivity |

| Platinum Nanoparticles (smaller) | α-product, β-(E)-product | Higher selectivity for β-(E) product |

| Platinum Nanoparticles (larger) | α-product, β-(E)-product | Higher activity, less selectivity for β-(E) product |

The reaction can be depicted as follows: Et3SiH + PhC≡CH → Et3Si(Ph)C=CH2 (α-product) + Ph(H)C=CH(SiEt3) (β-(E)-product) researchgate.net

A diverse array of catalytic systems has been developed to mediate the hydrosilylation of phenylacetylenes, ranging from precious metal nanoparticles to complexes of more earth-abundant transition metals.

Precious Metal Nanoparticles: Platinum-based catalysts are among the most effective for hydrosilylation. nih.gov Platinum nanoparticles with controlled sizes, supported on materials like SBA-15 silica, have been shown to be active catalysts for the liquid-phase hydrosilylation of phenylacetylene with triethylsilane. mdpi.com The catalytic activity and selectivity of these nanoparticles are size-dependent, with larger particles exhibiting higher turnover frequencies. mdpi.com Gold nanoparticles supported on titanium dioxide have also been explored as catalysts for the reaction of hydrosilanes with alkynes.

Transition Metal Complexes: In an effort to move away from expensive precious metals, significant research has focused on developing catalysts based on first-row transition metals such as cobalt and iron. nih.gov

Cobalt Complexes: Cobalt chloride complexes with bulky iminopyridine ligands have been utilized for the sequential hydrosilylation and hydrogenation of alkynes. nih.gov Mechanistic studies suggest the involvement of cobalt-hydride species as intermediates in these reactions. nih.gov In some systems, a cobalt(I)-silyl intermediate is proposed to be involved in a silyl (B83357) migration mechanism. nih.gov

Iron Complexes: Iron-based pincer complexes have been investigated for the regioselective hydrosilylation of alkenes and can also be applied to alkynes. nih.gov The first iron hydrosilylation catalyst, Fe(CO)5, was reported in 1962.

The choice of catalyst is critical as it not only influences the efficiency of the reaction but also its regioselectivity, providing a tool to control the formation of either the α- or β-vinylsilane product.

| Catalyst Type | Metal Example(s) | Key Features |

| Precious Metal Nanoparticles | Platinum, Gold | High activity, size-dependent selectivity. mdpi.com |

| Transition Metal Complexes | Cobalt, Iron | Lower cost, potential for high regio- and enantioselectivity. nih.govnih.gov |

The mechanism of transition metal-catalyzed hydrosilylation is often described by the Chalk-Harrod mechanism . wikipedia.org This model proposes the oxidative addition of the Si-H bond to the metal center, followed by the insertion of the alkyne into the metal-hydride bond. Subsequent reductive elimination then yields the vinylsilane product and regenerates the catalyst. wikipedia.org

However, variations to this mechanism exist. An alternative pathway involves the insertion of the alkyne into the metal-silicon bond, followed by reductive elimination. wikipedia.org

Radical Intermediates: While many hydrosilylation reactions proceed through polar mechanisms, free-radical pathways can also be operative, particularly in the absence of a transition metal catalyst or when initiated by peroxides or UV light. pageplace.dewikipedia.org Photoinduced hydrogen atom transfer (HAT) catalysis represents a radical approach to hydrosilylation. nih.gov In some photocatalytic systems for the hydrosilylation of alkenyl boronates, the α-selectivity is attributed to a kinetically favored radical addition and an energetically favored HAT process. nih.gov

Si Migration: In certain catalytic systems, particularly those involving cobalt, a silyl migration mechanism has been proposed. nih.gov This pathway involves a metal-silyl intermediate and can lead to different regiochemical outcomes compared to the classical Chalk-Harrod mechanism. nih.gov For instance, the formation of different products in the hydrosilylation of 1-octene using iron and cobalt pincer catalysts was attributed to a different silyl migration mechanism involving a Co(I)-silyl intermediate. nih.gov

Polymerization Studies of Silylated Phenylacetylenes

Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers with interesting electrical and optical properties. acs.org The introduction of silyl groups, such as triethylsilyl, onto the phenylacetylene monomer can significantly influence the polymerization process and the properties of the resulting polymer.

Silylated phenylacetylenes can undergo both homopolymerization and copolymerization. Transition-metal catalysts are commonly employed for the synthesis of these polymers. acs.org

Homopolymerization: The homopolymerization of phenylacetylene can be catalyzed by various metal complexes. For example, rhodium(I)-vinyl complexes have been used as initiators for the stereospecific polymerization of phenylacetylene, yielding highly stereoregular polyphenylacetylene with a cis-transoidal configuration. researchgate.net

Copolymerization: Copolymerization of silylated phenylacetylenes with other substituted phenylacetylenes allows for the synthesis of polymers with tailored properties. For instance, high-molecular-weight copolymers have been synthesized by the copolymerization of 1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene with other phenylacetylene derivatives using a TaCl5–n-Bu4Sn catalyst system. nih.gov These copolymers can form tough membranes with high gas permeability. nih.gov

A silicon-promoted cationic polymerization of phenylacetylenes has also been developed. acs.org This metal-free method utilizes a labile and electron-donating silyl group at the alkynyl terminus of the monomer and is initiated by trifluoromethanesulfonic acid to produce poly(phenylacetylene)s with good yields. acs.orgresearchgate.net The resulting polymers exhibit conjugated skeletons with a high content of trans-configurations. acs.org

| Polymerization Technique | Catalyst/Initiator | Monomer Example(s) | Key Feature(s) |

| Transition Metal-Catalyzed Polymerization | TaCl5–n-Bu4Sn | 1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene | Synthesis of high-molecular-weight copolymers for applications like gas separation membranes. nih.gov |

| Silicon-Promoted Cationic Polymerization | Trifluoromethanesulfonic acid | Phenylacetylenes with a terminal silyl group | Metal-free synthesis of conjugated polymers with high trans-content. acs.org |

Living polymerization techniques offer precise control over the molecular weight and architecture of the resulting polymers. Molybdenum imido alkylidene complexes have emerged as effective catalysts for the living polymerization of silylated phenylacetylenes. figshare.com

For example, the complex syn-Mo(CHCMe2Ph)(NAd)[OCH(CF3)2]2(2,4-lutidine) has been shown to smoothly polymerize (o-(trimethylsilyl)phenyl)acetylene. figshare.com The polymerization proceeds via the formation of an α-substituted metallacyclobutene intermediate, which then opens to give a single rotamer of a disubstituted alkylidene complex. figshare.com This catalyst system allows for the synthesis of low-polydispersity polyenes with a controlled number of repeating units. figshare.com

An important aspect of these molybdenum and tungsten imido alkylidene catalysts is the formation of syn and anti isomers of the alkylidene, where the substituent on the alkylidene points either towards or away from the imido group, respectively. nih.gov The interconversion rate and relative reactivities of these isomers are fundamental to the metathesis mechanism. nih.gov The stability and activity of these catalysts can be tuned by modifying the substituents on the imido ligand. ethz.ch

The use of such well-defined catalysts enables the creation of polymers with specific structures and properties, which is crucial for their application in advanced materials.

Influence of Silyl Group on Polymerization Kinetics and Regioselectivity

The presence of a silyl group, such as the triethylsilyl group in triethylsilyl phenylacetylene, exerts a significant influence on both the kinetics and regioselectivity of alkyne polymerization. The steric bulk of the silyl group is a key factor affecting the rate of reaction. For instance, in the rhodium-catalyzed cyclotrimerization of ethynyltrimethylsilane with electron-deficient acetylenes, larger silyl groups were found to favor the addition of one silylacetylene unit and two electron-deficient alkynes. gelest.com Conversely, increasing the steric bulk of the electron-deficient alkyy resulted in the incorporation of two equivalents of the silylacetylene. gelest.com This demonstrates that steric interactions can dictate the stoichiometry and, consequently, the kinetics of the polymerization process.

The electronic properties of the silyl group also play a role in modulating the reactivity of the alkyne. The β-silyl effect, which stabilizes β-cationic intermediates, can influence the regioselectivity of addition reactions to the triple bond. gelest.com This effect has been observed in the regioselective addition of ICl to ethynylsilanes, where the diastereoselectivity is opposite to that observed with simple terminal alkynes. gelest.com The Z:E selectivity in this reaction is higher for aryl-substituted ethynylsilanes and increases with the size of the silyl group for alkyl-substituted ethynylsilanes. gelest.com

In the context of insertion reactions, the regioselectivity is also markedly affected by the silyl substituent. In the insertion of unsymmetrical alkynes into a Sn-Si bond of a silyl-substituted stannylene, the more sterically bulky group of the alkyne is exclusively incorporated in the position proximal to the tin atom. nih.govresearchgate.net This high degree of regioselectivity underscores the directing effect of the silyl group in controlling the orientation of monomer insertion. Furthermore, in hydrosilylation reactions, the steric effect of the silyl group is again evident, with 1-hexynyltriethylsilane exhibiting greater regioselectivity than 1-hexynyltrimethylsilane, which yields a mixture of isomeric vinylsilanes. gelest.com

Table 1: Effect of Silyl Group on Reaction Selectivity

| Reaction Type | Silyl Group | Observation |

| Rh-catalyzed Cyclotrimerization | Larger silyl groups | Favored 1:2 adduct of silylacetylene to electron-deficient alkyne |

| Addition of ICl | Increasing size of silyl group (alkyl-substituted) | Increased Z selectivity |

| Insertion into Sn-Si bond | Triethylsilyl | High regioselectivity, directing the bulky group of the alkyne |

| Hydrosilylation | Triethylsilyl vs. Trimethylsilyl (B98337) | Higher regioselectivity with the bulkier triethylsilyl group |

Cycloaddition and Annulation Reactions Involving Silylacetylenes

Silylated acetylenes, including this compound, are versatile building blocks in a variety of cycloaddition and annulation reactions, leading to the formation of diverse cyclic and heterocyclic structures. These reactions are fundamental in organic synthesis for constructing complex molecular architectures.

Regiodivergent [2+2] Cycloadditions with Unsymmetrical Disilenes

The [2+2] cycloaddition of alkynes with disilenes (compounds containing a silicon-silicon double bond) provides access to 1,2-disilacyclobutenes. core.ac.ukresearchgate.net In the case of unsymmetrical disilenes, the reaction with phenylacetylene can exhibit regiodivergence, meaning that the regioselectivity of the addition can be controlled to favor different isomers. core.ac.ukresearchgate.netresearchgate.net The regioselectivity of this cycloaddition is strongly dependent on the nature of the substituents on the disilene. core.ac.ukresearchgate.net NMR spectroscopy and X-ray crystallography are crucial techniques for determining the regiochemistry of the resulting cycloadducts. core.ac.ukresearchgate.net

The reaction of phenylacetylene with certain unsymmetrical disilenes proceeds readily at room temperature. core.ac.uk However, for disilenes with more sterically demanding substituents, higher temperatures are required to achieve reasonable reaction rates. core.ac.uk While thermal [2+2] cycloadditions of two multiple bonds are typically symmetry-forbidden, the reactivity of the Si=Si double bond allows for these reactions to occur, often through a stepwise mechanism. core.ac.ukresearchgate.net Although dipolar pathways have been considered, evidence often points towards a diradical mechanism. core.ac.ukresearchgate.net

Synthesis of Heterocyclic Scaffolds via Silylalkyne Participation (e.g., Isoxazoles, Triazoles)

Silylated alkynes are valuable precursors for the synthesis of various heterocyclic compounds, such as isoxazoles and triazoles. These heterocycles are important motifs in medicinal chemistry due to their diverse biological activities. organic-chemistry.orgnih.gov

Isoxazoles: The synthesis of isoxazoles can be achieved through several routes involving silylalkynes. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.orgmdpi.com This approach allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. Other methods include the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which can be prepared from the corresponding ynones derived from silylalkynes. organic-chemistry.org This method is versatile and accommodates a range of substituents. organic-chemistry.org Metal-free, one-pot syntheses have also been developed, for example, from aldoximes and alkynes using reagents like tert-butyl nitrite. organic-chemistry.org

Triazoles: The copper(I)-catalyzed cycloaddition of acetylides to azides is a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org Computational studies have shed light on the nonconcerted mechanism of this reaction, which involves metallacycle intermediates. organic-chemistry.org

Computational Analysis of Cycloaddition Reaction Pathways

Computational chemistry plays a crucial role in understanding the mechanisms and predicting the outcomes of cycloaddition reactions. nih.govscispace.comescholarship.org Density Functional Theory (DFT) calculations are frequently employed to explore reaction pathways, identify transition states, and rationalize observed selectivities. escholarship.org

One powerful tool for analyzing cycloaddition reactivity is the Distortion/Interaction (or Activation Strain) model. nih.govscispace.com This model dissects the activation barrier into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted molecules. nih.govscispace.com This approach has been successfully applied to a wide range of cycloaddition reactions, providing insights into reactivity trends and selectivities. nih.govscispace.com For example, it has been used to explain the relative reactivities of different 1,3-dipoles and the effect of ring strain on the reactivity of cyclic alkenes. nih.gov

Computational studies have also been instrumental in elucidating the mechanisms of reactions such as the dehydro-Diels-Alder reaction, where the reactivity is controlled by the distortion energies of the reactants. escholarship.org Furthermore, theoretical calculations have provided evidence for the stepwise nature of certain Lewis acid-catalyzed Diels-Alder reactions involving short-lived zwitterionic intermediates. escholarship.org

Radical-Based Transformations Utilizing Silylated Acetylenes

Silylated acetylenes are valuable substrates in radical-based transformations, enabling the formation of a variety of functionalized molecules. The presence of the silyl group can influence the course of these reactions, and the resulting silylated products can be further elaborated.

Recent advancements in radical chemistry, including photoredox and electrochemical methods, have expanded the scope of radical reactions involving alkynes. nih.gov A key step in many of these transformations is the addition of a radical species to the carbon-carbon triple bond of the silylated acetylene (B1199291). This initial addition generates a vinyl radical intermediate, which can then undergo a variety of subsequent reactions, such as cyclization, hydrogen atom transfer (HAT), or further intermolecular reactions. nih.gov

For example, the addition of a trifluoromethyl radical, generated from Togni's reagent, to homopropargylic alcohols containing a silyl group can initiate a cascade reaction involving a 5-ipso cyclization and a 1,4-aryl migration to afford trifluoromethyl-containing butenone derivatives. nih.gov In another example, a radical cascade involving a 1,5-HAT followed by cyclization and trapping with an alkynyl triflone has been reported. nih.gov

The generation of silyl radicals from hydrosilanes also provides a route to functionalized silylated compounds. researchgate.net These radical hydrosilylation reactions can be initiated by various methods, including the use of radical initiators or photocatalysis. researchgate.net The addition of a silyl radical to an alkyne results in a vinylsilane, and the regioselectivity of this addition can be influenced by the nature of the substituents on the alkyne.

Furthermore, computational studies have provided insights into the mechanisms of radical reactions involving silylacetylenes. For instance, the gas-phase reaction of the ethynyl radical with silane has been shown to produce silylacetylene through a radical substitution mechanism involving a pentacoordinated silicon transition state. nih.gov

Application of Tris(trimethylsilyl)silane-Derived Radical Reagents in Organic Synthesis

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, serves as a significant reagent in radical-based organic synthesis. It is a viable alternative to toxic organotin compounds like tributyltin hydride for radical-mediated reactions organic-chemistry.orgnih.gov. The synthetic utility of TTMSS stems from the relative weakness of its Si-H bond (79 kcal/mol) compared to other silanes such as triethylsilane (90 kcal/mol), which allows it to act as an efficient hydrogen atom donor and a precursor to the tris(trimethylsilyl)silyl radical, (TMS)₃Si• organic-chemistry.org.

The generation of the (TMS)₃Si• radical is typically achieved through the homolytic cleavage of the Si-H bond, initiated by thermal or photochemical methods in the presence of a radical initiator like azobisisobutyronitrile (AIBN) organic-chemistry.org. Once generated, this silyl radical is highly reactive and can add across carbon-carbon multiple bonds, a process known as hydrosilylation nih.gov.

The radical-based hydrosilylation of alkynes, such as phenylacetylene derivatives, using TTMSS is a key application. This reaction proceeds via a radical chain mechanism nih.gov:

Initiation: The initiator generates the (TMS)₃Si• radical from TTMSS.

Propagation:

The (TMS)₃Si• radical adds to the triple bond of the alkyne (e.g., this compound). This addition is highly regioselective, with the bulky silyl radical typically adding to the less substituted carbon atom of the alkyne, leading to the formation of a vinyl radical intermediate.

This vinyl radical then abstracts a hydrogen atom from another molecule of TTMSS, yielding the vinylsilane product and regenerating the (TMS)₃Si• radical, which continues the chain.

This process is efficient for both electron-rich and electron-poor unsaturated substrates nih.govresearchgate.net. The anti-Markovnikov regioselectivity ensures that the tris(trimethylsilyl)silyl group is added to the terminal carbon of a terminal alkyne nih.gov. In the case of an internal alkyne like this compound, the addition of the (TMS)₃Si• radical would lead to two possible regioisomeric vinyl radical intermediates, which subsequently abstract a hydrogen atom to form the corresponding (E)- and (Z)-vinylsilane products.

| Reactants | Radical Intermediate | Potential Products | Stereochemistry |

|---|---|---|---|

| This compound + (TMS)₃Si• | Vinyl Radical A (Addition at carbon adjacent to phenyl group) | (E/Z)-1-Phenyl-1-(tris(trimethylsilyl)silyl)-2-(triethylsilyl)ethene | Mixture of E/Z isomers |

| Vinyl Radical B (Addition at carbon adjacent to triethylsilyl group) | (E/Z)-1-Phenyl-2-(tris(trimethylsilyl)silyl)-1-(triethylsilyl)ethene | Mixture of E/Z isomers |

Studies of Electron Transfer and Radical Trapping in Alkyne Functionalization

Mechanistic investigations are crucial for understanding and optimizing chemical reactions. In the context of the functionalization of alkynes like this compound, studies involving electron transfer and radical trapping provide essential insights into the nature of the reactive intermediates and the reaction pathways acs.org.

Radical trapping experiments are a primary method used to confirm the involvement of radical intermediates in a reaction. This technique involves adding a "radical scavenger" or "radical trap" to the reaction mixture, a compound that reacts rapidly and irreversibly with radical species. If the addition of the trap inhibits or completely stops the formation of the expected product, it provides strong evidence for a radical-mediated mechanism acs.org.

A commonly used radical trap is 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO). In studies of reactions involving phenylacetylene, the introduction of TEMPO has been shown to effectively quench the reaction by intercepting key radical intermediates. For instance, in a photocatalyzed synthesis of indanones where an acyl radical adds to phenylacetylene, the presence of TEMPO led to the formation of an acyl-TEMPO adduct, and the desired indanone product was not observed. This outcome confirmed that the reaction proceeds through the formation of the acyl radical acs.org. Such experiments are fundamental in distinguishing between radical, ionic, or pericyclic pathways.

| Reaction | Radical Intermediate | Radical Trap | Observation | Conclusion |

|---|---|---|---|---|

| Acyl Radical Addition to Phenylacetylene | Acyl Radical | TEMPO | Formation of Acyl-TEMPO adduct; No indanone product formed. acs.org | The reaction proceeds via a radical pathway involving an acyl radical intermediate. acs.org |

Electron transfer processes represent another fundamental mechanistic aspect. The tris(trimethylsilyl)silyl radical, derived from TTMSS, possesses a low ionization potential, which suggests it can participate in processes involving oxidation or the formation of silylium cations researchgate.net. While direct evidence of electron transfer mechanisms in the specific context of this compound functionalization is specialized, the electrochemical properties of the reagents provide a basis for proposing such pathways. Single-Electron Transfer (SET) can initiate radical formation, leading to subsequent functionalization reactions of the alkyne substrate. These SET processes can be influenced by photochemical or electrochemical conditions, offering alternative methods for initiating radical reactions beyond the use of classical thermal initiators.

Research Applications and Functional Materials Development

Polymeric Materials for Advanced Gas Separation Membranes

Polymers derived from silyl-substituted acetylenes, including triethylsilyl phenylacetylene (B144264), are a significant class of materials for gas separation membranes. Their high gas permeabilities stem from a combination of rigid main chains and bulky side groups, which hinders efficient polymer chain packing and creates substantial free volume. nih.govnih.gov

The size and structure of silyl (B83357) groups on poly(diphenylacetylene) derivatives directly influence their gas permeability. Research indicates that as the bulkiness of the silyl substituent increases, the gas permeability of the resulting polymer membrane tends to decrease. acs.org This is because extremely large side groups can reduce the fractional free volume by filling the intermolecular spaces more effectively, despite their role in preventing chain packing.

In a comparative study of poly(diphenylacetylene)s with different para-silyl substituents, the polymer with the trimethylsilyl (B98337) group, poly[1-phenyl-2-(p-trimethylsilyl)phenylacetylene] or poly(TMSDPA), exhibited a high oxygen permeability coefficient (PO2) of 1500 barrer. semanticscholar.org In contrast, the polymer synthesized from triethylsilyl phenylacetylene, poly[1-phenyl-2-(p-triethylsilyl)phenylacetylene] or poly(TESDPA), which has a bulkier silyl group, showed a lower PO2 of 630 barrer. semanticscholar.org This demonstrates that while silyl groups are essential for creating free volume, there is an optimal size beyond which they can begin to impede gas transport pathways. The steric repulsion from these bulky substituents inhibits effective polymer chain packing, leading to a large excess free volume and high gas permeabilities. nih.gov

Table 1: Oxygen Permeability of Poly(diphenylacetylene) Membranes with Various Silyl Groups Data sourced from multiple studies.

| Polymer Name | Silyl Group | Oxygen Permeability (PO2) [Barrer] |

|---|---|---|

| Poly(TMSDPA) | -Si(CH3)3 | 1500 |

| Poly(TESDPA) | -Si(CH2CH3)3 | 630 |

| Poly(TBDPA) | -C(CH3)3 | 1100 |

When membranes of poly(TESDPA) are desilylated, the resulting poly(diphenylacetylene) membrane shows a notable increase in oxygen permeability, with the PO2 value rising from 630 to 2200 barrer. acs.org This enhancement suggests that the removal of the bulky triethylsilyl groups generates substantial free volume. The rigid polymer backbone helps to maintain these newly formed micro-voids, preventing the polymer chains from collapsing and repacking into a denser structure.

The effect of desilylation is not always positive. For instance, the desilylation of poly(TMSDPA) leads to a decrease in gas permeability. This is attributed to the fact that without the bulky silyl groups, and in the absence of other large substituents to prop the structure open, the polymer chains can pack more efficiently, thus reducing the free volume. However, in copolymers containing other bulky groups, such as tert-butyl, desilylation can effectively increase gas permeability because the remaining bulky groups hinder chain packing and maintain the voids created by the removal of the silyl groups. nih.govresearchgate.net

Table 2: Effect of Desilylation on Oxygen Permeability (PO2) Data reflects the change in gas permeability after the removal of the silyl group.

| Original Polymer | Original PO2 [Barrer] | Desilylated PO2 [Barrer] | Change in Permeability |

|---|---|---|---|

| Poly(TESDPA) | 630 | 2200 | Increased |

| Poly(TMSDPA) | 1500 | 900 | Decreased |

The high gas permeability of glassy, disubstituted acetylene-based polymers is directly related to their large fractional free volume (FFV). nih.gov The rigid, alternating double-bond structure of the polyacetylene backbone, combined with the presence of bulky side groups like triethylsilyl, prevents the polymer chains from arranging in a dense, space-efficient manner. nih.gov This inefficient packing results in a significant volume of intermolecular gaps or "free volume," which facilitates the diffusion of gas molecules through the membrane. nih.govnih.gov

Carbon Precursors for High-Performance Materials

Poly(phenylacetylene) and its derivatives, including those originating from this compound, are being investigated as advanced precursors for carbon materials, such as carbon fibers. osti.gov These polymeric precursors offer significant advantages over traditional materials like polyacrylonitrile (PAN), including higher carbon yields and simpler processing. osti.govpsu.edu

A key advantage of using poly(phenylacetylene) derivatives as carbon precursors is their exceptionally high carbon yield upon pyrolysis. osti.gov While the transformation of PAN to carbon fiber typically results in a carbon yield of less than 50%, certain poly(phenylacetylene) structures can achieve yields approaching 90%. osti.govpsu.edu This high efficiency is attributed to the chemical structure of the precursor. osti.gov

The polymer's π-electron conjugated backbone and side groups facilitate thermal-induced stabilization reactions, such as cycloaddition, at relatively low temperatures. osti.gov This process creates a cross-linked, ladder-like network structure that is thermally stable. osti.gov During carbonization under an inert atmosphere, this stable structure minimizes the loss of mass through the ejection of volatile gases, retaining a much higher percentage of carbon in the final material compared to precursors like PAN, which lose significant mass as nitrogen and oxygen are driven off. osti.govpsu.edu For example, poly(phenylacetylene) with a para-substituted acetylene (B1199291) group shows a carbon yield of approximately 90%, while a derivative with a para-substituted phenylacetylene group offers a C-yield of around 80%. osti.govresearchgate.net

Table 3: Carbon Yield of Various Polymer Precursors

| Precursor Polymer | Thermal Conversion Process | Carbon Yield (%) |

|---|---|---|

| Polyacrylonitrile (PAN) | Multi-step, air/inert atm. | < 50 |

| Poly(PA-A) | One-step, N2 atm. | ~90 |

| Poly(PA-PA) | One-step, N2 atm. | ~80 |

For a polymer to be a viable precursor for carbon fibers, it must be processible, meaning it can be dissolved and spun into filaments through methods like wet-spinning or electrospinning. osti.gov A significant challenge with some highly reactive poly(phenylacetylene) derivatives is their limited solubility in common organic solvents. osti.govresearchgate.net

To overcome this, researchers have developed strategies to enhance solubility without compromising the high carbon yield. One successful approach involves the use of silyl protecting groups. For instance, the polymerization of a silane-protected monomer like 4-triisopropylsilylethynyl-phenylacetylene yields a poly(PA-ASi) polymer that is soluble in aromatic solvents such as toluene. osti.gov This soluble polymer can be processed, and the protecting group can be removed later if needed. Another strategy is to incorporate bulkier side groups, such as a phenylacetylene moiety, to create polymers like poly(PA-PA). This derivative maintains a high carbon yield (~80%) while also exhibiting good solubility in solvents like toluene and tetrahydrofuran (THF), making it suitable for fiber spinning processes. osti.govresearchgate.net

The thermal conversion process for these advanced precursors is also simplified. Unlike PAN, which requires a complex, two-step process of stabilization in air followed by carbonization in an inert atmosphere, these poly(phenylacetylene) derivatives can be converted in a single heating step under a nitrogen atmosphere. osti.gov This streamlined thermal conversion reduces processing complexity and cost. osti.gov

Luminescent Polymer Systems

This compound serves as a valuable monomer unit in the synthesis of luminescent polymers. The incorporation of the bulky triethylsilyl group and the phenyl ring into a polyacetylene backbone can lead to unique photophysical properties, particularly in the aggregated or solid state.

Exploration of Aggregation-Induced Emission (AIE) Properties in Silylated Polyacetylenes

Many conventional chromophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in poor solvents. In contrast, some molecules exhibit an opposite phenomenon known as aggregation-induced emission (AIE), where they are non-emissive when molecularly dissolved but become highly luminescent upon aggregation. This property is highly desirable for applications in sensing, imaging, and optoelectronics.

Polymers containing silole (a five-membered silacyclopentadiene ring) units, which can be synthesized from silylated acetylenes, are a classic example of systems exhibiting AIE. The propeller-like shape of the substituents on the silole ring allows for low-energy rotational and vibrational motions in solution, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the aggregated state, these intramolecular rotations are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong light emission.

While direct studies on poly(this compound) are not extensively detailed in the provided search context, the principles observed in related silylated polyacetylenes and silole-containing polymers are applicable. The bulky triethylsilyl and phenyl groups on the polyacetylene backbone can induce a twisted conformation, preventing strong intermolecular π-π stacking that typically leads to quenching. In an aggregated state, the steric hindrance from these groups would restrict intramolecular rotations, potentially leading to AIE characteristics.

Table 1: Aggregation-Induced Emission Characteristics of Silylated Polyacetylenes

| Polymer System | State | Emission Property | Underlying Mechanism |

|---|---|---|---|

| Silole-Containing Polyacetylenes | Molecularly Dissolved | Non-luminescent or weakly fluorescent | Intramolecular rotations of phenyl groups act as non-radiative decay pathways. |

Adjusting Luminescent Properties Through Copolymerization

Copolymerization is a powerful strategy to fine-tune the optoelectronic and photophysical properties of polymers. By incorporating different monomer units into the polyacetylene chain alongside this compound, it is possible to systematically alter the emission color, quantum yield, and other luminescent characteristics of the resulting material.

The electronic nature of the comonomer plays a crucial role in determining the properties of the copolymer. For instance, copolymerizing a silylated phenylacetylene with a monomer containing an electron-donating or electron-accepting group can modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the energy of the emitted photons and thus the color of the luminescence.

Furthermore, the steric bulk of the comonomer can influence the polymer chain packing and the extent of intramolecular rotation in the solid state, thereby affecting the AIE intensity. By carefully selecting comonomers, researchers can create a library of materials with a wide range of tunable luminescent properties. This approach allows for the rational design of functional materials for specific applications, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

For example, studies on other fluorescent polymer systems have demonstrated that blending different polymers or creating copolymers can shift the emission wavelength. A similar principle would apply to copolymers of this compound, where the ratio of comonomers could be systematically varied to achieve a desired emission color.

Table 2: Strategies for Tuning Luminescent Properties via Copolymerization

| Strategy | Comonomer Characteristic | Effect on Luminescent Properties |

|---|---|---|

| Energy Level Engineering | Electron-donating or electron-accepting moieties | Alters HOMO/LUMO energy levels, leading to a shift in emission wavelength (color tuning). |

| Steric Hindrance Modification | Bulky or flexible side groups | Influences intermolecular and intramolecular interactions, affecting AIE intensity and quantum yield. |

| Control of Conjugation Length | Introduction of non-conjugated segments | Can lead to blue-shifted emission and control over charge transport properties. |

Role as Building Blocks in Complex Organic Synthesis

Alkynylsilanes, such as this compound, are versatile and highly valuable building blocks in modern organic synthesis. The triethylsilyl group serves multiple functions: it can act as a protecting group for the terminal alkyne, enhance the stability and solubility of the molecule, and direct the regioselectivity of certain reactions.

Stereoselective Syntheses of β-Ethynyl Ketones and Other Valuable Scaffolds

β-Ethynyl ketones are important synthetic intermediates that can be transformed into a variety of complex molecules, including heterocycles and natural products. The stereoselective synthesis of these compounds is a significant challenge. While direct methods involving this compound for the stereoselective synthesis of β-ethynyl ketones are not explicitly detailed in the provided search results, the general reactivity of alkynylsilanes can be applied to this context.

One common approach to synthesizing acetylenic ketones involves the reaction of a metal acetylide with an acyl chloride. The use of a silyl-protected alkyne like this compound allows for controlled deprotection to generate the reactive metal acetylide in situ, which can then react with an appropriate electrophile.

Furthermore, related stereoselective syntheses highlight the utility of silylalkynes. For instance, highly diastereoselective condensations between tin(II) enolates and conjugated ynals or ynones have been reported to produce anti-γ,δ-alkynyl-β-hydroxy-α-amino esters researchgate.net. This demonstrates the potential for achieving high levels of stereocontrol in reactions involving alkynyl groups, a principle that can be extended to the synthesis of β-ethynyl ketones through different synthetic routes. The silyl group can play a crucial role in directing the stereochemical outcome of such transformations.

Alkynylsilanes in Multi-Component Reactions and Late-Stage Functionalization

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Alkynes are excellent substrates for MCRs due to the reactivity of their triple bond. Alkynylsilanes like this compound offer advantages in these reactions, including enhanced stability and the ability to participate in transformations that might not be possible with terminal alkynes.

The versatility of alkynes in MCRs allows for the synthesis of a wide array of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. For example, alkynes can react with azides and other components to form triazoles, or with amines and aldehydes in A³ coupling reactions to produce propargylamines. The triethylsilyl group can be retained in the product for further transformations or removed at a later stage.

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This is a highly sought-after strategy in drug discovery as it allows for the rapid generation of analogues of a lead compound. The reactivity of the C-C triple bond and the C-H bond of the terminal alkyne (after desilylation) makes this compound a useful precursor for late-stage functionalization. The silyl group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then undergo a variety of transformations, such as Sonogashira coupling, click chemistry, or hydrofunctionalization, to introduce new molecular complexity.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

NMR spectroscopy is a premier tool for the analysis of Triethylsilyl phenylacetylene (B144264), offering non-destructive, detailed information on molecular structure, reaction kinetics, and transient species.

High-Resolution 1H, 13C, and 29Si NMR in Reaction Monitoring and Product Characterization

High-resolution NMR spectroscopy is fundamental for the unambiguous characterization of Triethylsilyl phenylacetylene and its reaction products. Proton (¹H), carbon-13 (¹³C), and silicon-29 (²⁹Si) NMR each provide unique and complementary information.

¹H NMR spectra are used to identify the protons in the molecule. For a silylated phenylacetylene derivative, the phenyl protons typically appear as multiplets in the aromatic region (~7.30-7.53 ppm), while the protons on the triethylsilyl group's ethyl chains are found in the upfield region gelest.com.

¹³C NMR provides information on the carbon skeleton. The distinct chemical shifts of the acetylenic carbons (e.g., ~86 and 106 ppm) are characteristic and confirm the presence of the C≡C triple bond, while the phenyl carbons are observed between 121 and 132 ppm gelest.com.

²⁹Si NMR is particularly valuable for confirming the silicon environment. The chemical shift in ²⁹Si NMR spectra provides direct evidence of the silyl (B83357) group's bonding and oxidation state researchgate.net. For instance, in various organosilicon compounds, ²⁹Si chemical shifts can range significantly, indicating the specific nature of the substituents attached to the silicon atom researchgate.net.

Real-time reaction monitoring using NMR allows researchers to track the consumption of reactants and the formation of products over time by integrating the signals corresponding to each species tum.deresearchgate.net. This kinetic data is crucial for understanding reaction mechanisms and optimizing conditions researchgate.net. Chemical shifts are typically reported in parts per million (ppm) and referenced internally to a standard like tetramethylsilane (TMS).

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Phenyl Protons | 7.21 - 7.53 | gelest.com |

| ¹H | Acetylenic Proton (in Phenylacetylene) | ~3.06 | |

| ¹³C | Phenyl Carbons | 121 - 132 | gelest.com |

| ¹³C | Acetylenic Carbons (Si-C≡C-Ph) | 86 - 106 | gelest.com |

| ²⁹Si | Trialkylsilyl Group | -17 to +8 | researchgate.net |

Low-Temperature NMR Studies for the Identification of Transient Intermediates

Low-temperature NMR spectroscopy is a powerful technique for studying reaction mechanisms by slowing down reaction rates, which can allow for the detection and characterization of short-lived, transient intermediates that are unobservable at ambient temperatures. By cooling the reaction mixture directly in the NMR probe, species that exist in equilibrium or are fleeting intermediates can be stabilized to a sufficient degree to acquire spectroscopic data.

In the broader field of organosilicon chemistry, variable-temperature NMR studies have been successfully used to observe distinct species in equilibrium. For example, by altering the temperature, the equilibrium between a silepin and its isomeric silylene can be shifted, allowing both species to be observed and characterized by NMR. This demonstrates the principle of using temperature to influence molecular dynamics and identify otherwise elusive compounds. While specific low-temperature NMR studies focused solely on trapping intermediates in reactions of this compound are not extensively documented in the reviewed literature, this methodology remains a critical approach for mechanistic investigations in related silyl-alkyne systems.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical tool that provides information on the molecular weight and structure of analytes by measuring the mass-to-charge ratio (m/z) of their ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Reaction Progression

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal method for analyzing complex product mixtures from reactions involving this compound. The technique is routinely used to monitor the progress of reactions, such as the hydrosilylation of phenylacetylene with triethylsilane.

In a typical application, aliquots of a reaction mixture are taken at various time points and analyzed. The GC separates the different components—unreacted starting materials, products, and side products—which are then individually ionized and detected by the mass spectrometer. This allows for both the identification of each compound by its mass spectrum and its quantification based on the GC peak area.

For example, in the platinum-catalyzed hydrosilylation of phenylacetylene with triethylsilane, GC-MS was used to identify the primary vinylsilane products as well as several side products formed during the reaction.

| Compound Name | Product Type | Role in Reaction |

|---|---|---|

| Triethyl(1-phenylvinyl)silane | α-product | Main Product |

| (E)-Triethyl(styryl)silane | β-(E)-product | Main Product |

| Dimerized triethylsilane | - | Side Product |

| Triethyl(1-phenylethyl)silane | Hydrogenation product of α-isomer | Side Product |

| Triethyl(phenethyl)silane | Hydrogenation product of β-isomer | Side Product |

Detection and Quantification of Radical Intermediates by Mass Spectrometry

Mass spectrometry is also instrumental in studying gas-phase reactions and detecting highly reactive species like radical intermediates. Techniques such as Synchrotron Vacuum Ultraviolet Photoionization Molecular Beam Mass Spectrometry (SVUV-PI-MBMS) can identify radical species formed during high-temperature processes.

In studies of the reaction between aryl radicals and phenylacetylene, mass spectrometry has been used to detect the initial radical adducts and subsequent reaction products. For instance, the reaction of peroxyl radicals with phenylacetylene was shown to proceed via the addition of the radical to the alkyne, forming a distonic vinyl radical cation, which was detected and studied using MS techniques. Similarly, the reaction of 2-naphthyl radicals with phenylacetylene was investigated, and a mass peak at m/z 229 was attributed to the 2-styrylnaphthalene radical intermediate. These studies provide critical mechanistic insights into radical-mediated processes relevant to combustion and atmospheric chemistry.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides definitive proof of structure, including exact bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not detailed in the provided search results, analyses of closely related compounds highlight the utility of this technique. For example, the X-ray structure of dimethyldi(phenylethynyl)silane has been determined, providing precise data on the geometry around the silicon atom and the orientation of the phenylacetylene substituents.

Furthermore, the analysis of a pentacene derivative featuring a triisopropylsilylethynyl group reveals crucial details about its solid-state packing. The study identified a "sandwich herringbone" packing motif, with significant face-to-face π-stacking interactions between pentacene cores at an interplanar distance of approximately 3.40 Å. Such information is vital for understanding the material properties of organic semiconductors and other functional materials where intermolecular organization is key. The analysis provides torsion angles, space groups (e.g., C2/c), and unit cell dimensions, offering a complete picture of the molecule's solid-state conformation and environment.

Electron Microscopy Techniques (e.g., Field Emission Scanning Electron Microscopy - FESEM) for Polymer Morphology

Field Emission Scanning Electron Microscopy (FESEM) is a powerful tool for investigating the surface morphology of polymers. nih.gov This technique utilizes a focused beam of electrons to generate high-resolution images of a sample's surface, revealing details about its texture, topography, and any micro or nanostructures present. nih.gov In the context of polymers derived from this compound, FESEM can be employed to visualize the morphology of thin films, fibers, or bulk materials. researchgate.netresearchgate.net

For instance, FESEM analysis can reveal whether a polymer film is smooth and uniform or if it possesses a porous or fibrillar structure. The size and distribution of pores or fibers can be quantified from the images. In the case of electrospun fibers from a polymer solution, FESEM can be used to assess fiber diameter, alignment, and surface texture. nist.gov While specific FESEM studies on poly(this compound) are not extensively documented in the provided results, the principles of the technique are broadly applicable. For example, in studies of other poly(phenylacetylene) derivatives, FESEM has been used to examine the morphology of the resulting carbon materials after pyrolysis. osti.gov

Table 1: Illustrative FESEM Analysis of Polymer Morphologies

| Polymer Sample | Observed Morphology | Typical Magnification | Information Gained |

|---|---|---|---|

| Polymer Film | Smooth, continuous surface | 10,000x - 50,000x | Film quality, presence of defects |

| Electrospun Fibers | Aligned or random nanofibers | 5,000x - 100,000x | Fiber diameter, orientation, porosity |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA) for Polymer Decomposition and Carbon Yield Determination

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition behavior of polymers. mdpi.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, such as nitrogen or air. mdpi.com This analysis provides crucial information about the temperatures at which the polymer begins to degrade, the major decomposition steps, and the amount of residual material (char or carbon yield) at high temperatures. osti.gov

For polymers derived from this compound, TGA is instrumental in determining their suitability as precursors for high-performance carbon materials. A high carbon yield is a desirable characteristic for such applications. osti.gov TGA studies on related poly(phenylacetylene) derivatives have shown that the chemical structure of the substituents significantly influences thermal stability and carbon yield. For example, poly(phenylacetylene) with para-substituted acetylene (B1199291) groups has demonstrated exceptionally high carbon yields of around 90%. osti.gov The thermal decomposition of these polymers typically begins around 300-400°C, with the majority of weight loss occurring between 300 and 500°C. osti.gov The introduction of silicon-containing groups like triethylsilyl is expected to influence the decomposition pathway and potentially enhance the ceramic yield upon pyrolysis.

Table 2: Representative TGA Data for Poly(phenylacetylene) Derivatives under Nitrogen Atmosphere

| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Carbon Yield at 1000°C (%) |

|---|---|---|---|

| Poly(phenylacetylene) (Control) | ~300 | ~450 | ~10 |

| Poly(PA-A)¹ | >450 | - | ~90 |

| Poly(PA-PA)² | >450 | - | ~80 |

| POSS-modified phenolic resin | ~300 (initial), >500 (major) | ~617 | ~78 |

¹ Poly(phenylacetylene) with para-substituted acetylene group ² Poly(phenylacetylene) with para-substituted phenylacetylene group

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. resolvemass.caresearchgate.net GPC separates polymer molecules based on their size in solution. jordilabs.com Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ), also known as the polydispersity index (PDI = Mw/Mn), of an unknown polymer sample can be determined. resolvemass.ca

The molecular weight and dispersity are critical parameters that influence the physical and mechanical properties of polymers, such as their viscosity, tensile strength, and processability. researchgate.net For polymers synthesized from this compound, GPC is used to confirm the success of the polymerization reaction and to characterize the resulting polymer. For instance, a narrow dispersity (Đ close to 1.0) indicates a well-controlled polymerization process. GPC analysis of a poly(phenylacetylene) derivative showed an average molecular weight (Mn) of 141 kg/mol and a dispersity of 1.25. osti.gov

Table 3: Typical GPC Parameters for Polymer Characterization

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules divided by the number of molecules. resolvemass.ca | Relates to properties like flexibility. researchgate.net |

| Weight-Average Molecular Weight | Mw | The average molecular weight where the contribution of each molecule is weighted by its mass. resolvemass.ca | Relates to properties like strength. researchgate.net |

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.comnih.gov It measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, FTIR can be used to confirm the presence of key functional groups such as the C≡C triple bond of the alkyne (typically around 2160 cm⁻¹), the Si-C bond, and the aromatic C-H and C=C bonds of the phenyl group. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. nih.gov The π-conjugated system of the phenylacetylene moiety in this compound will exhibit characteristic absorption bands in the UV-Vis spectrum. Upon polymerization, the extent of conjugation along the polymer backbone can be assessed by observing shifts in the absorption maxima to longer wavelengths (a bathochromic or red shift).

Table 4: Characteristic FTIR and UV-Vis Data for Phenylacetylene Derivatives

| Technique | Functional Group / System | Characteristic Peak/Wavelength | Reference |

|---|---|---|---|

| FTIR | Aromatic C-H | ~3051 cm⁻¹ | researchgate.net |

| FTIR | C≡C (alkyne) | ~2161 cm⁻¹ | researchgate.net |

| FTIR | Aromatic C=C | ~1596 and 1487 cm⁻¹ | researchgate.net |

| FTIR | Si-C≡C | ~1441 and 1221 cm⁻¹ | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on a material's surface (typically the top 5-10 nm). wikipedia.orgresearchgate.net XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. tib.eu The binding energy of these electrons is characteristic of the element and its chemical environment.

For polymers derived from this compound, XPS can provide valuable information about the surface chemistry. It can be used to quantify the atomic percentages of carbon, silicon, and any other elements present on the surface. wikipedia.org Furthermore, high-resolution XPS spectra of the C 1s and Si 2p regions can be used to identify different chemical states. For example, the Si 2p peak can distinguish between silicon bonded to carbon (Si-C) and silicon bonded to oxygen (Si-O), which might be present due to surface oxidation. nih.gov This information is crucial for understanding surface properties, adhesion, and the performance of the material in various applications.

Table 5: Expected XPS Binding Energies for Elements in Poly(this compound)

| Element | Core Level | Expected Binding Energy (eV) | Information Obtained |

|---|---|---|---|

| Carbon | C 1s | ~284.8 (adventitious carbon), other peaks for C-C, C-Si | Elemental composition, chemical states of carbon |

| Silicon | Si 2p | ~100-104 | Elemental composition, chemical states of silicon (e.g., Si-C, Si-O) |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the intricate details of chemical reactions. For reactions involving alkynylsilanes like Triethylsilyl phenylacetylene (B144264), DFT calculations are instrumental in mapping out potential energy surfaces, identifying transition states, and determining the energetics of reaction pathways.

Researchers have employed DFT to elucidate the mechanisms of various transformations of phenylacetylene and its derivatives. For instance, in the ruthenium-catalyzed [2 + 2] cycloaddition of allenes and alkynes, DFT calculations (using functionals like B3LYP) have been crucial. acs.orgacs.org These studies reveal the Gibbs free energy profile of the reaction, starting from ligand exchange to form an initial complex, followed by oxidative cyclometalation to create a ruthenacyclopentene intermediate, and concluding with reductive elimination to yield the final product. acs.orgacs.org The calculations can pinpoint the rate-determining step by identifying the highest energy barrier in the catalytic cycle.

DFT is also applied to understand regioselectivity. In reactions with multiple potential outcomes, comparing the activation energies for different pathways can predict which product will be favored. For example, DFT studies have explained the unusual regioselectivity in certain cycloaddition reactions by showing that while one pathway might seem sterically favored, an alternative route involving an intermediate that undergoes rotation before reductive elimination is energetically more accessible. acs.orgacs.org

Furthermore, DFT calculations have been used to study the mechanism of electrophilic additions to the phenylacetylene core. Studies on the addition of N-heterocyclic carbene borane, initiated by radicals, used the M06-2X-D3 functional to map the reaction pathway. mdpi.comscilit.com These computations show the initial homolysis of the initiator, hydrogen abstraction to form a boron radical, addition to the alkyne, and the final hydrogen transfer step. mdpi.comscilit.com The results can also explain the formation of byproducts and the stereoselectivity of the reaction, attributing the preference for a Z-configuration to weak interactions between the phenyl ring and the carbene. mdpi.com

Table 1: Example DFT-Calculated Energy Barriers for Phenylacetylene Reactions

| Reaction Step | Catalyst/Initiator | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Oxidative Cyclometalation | Ruthenium Complex | DFT (B3LYP) | ~15-20 | acs.orgacs.org |

| Reductive Elimination | Ruthenium Complex | DFT (B3LYP) | ~13 | acs.orgacs.org |

| Radical Addition to Alkyne | DTBP Initiator | DFT (M06-2X-D3) | ~11 | mdpi.comscilit.com |

Note: The values are illustrative and depend on the specific reaction, functional, and basis set used.

Kinetic Simulations and Modeling of Catalytic Cycles

Experimental kinetic studies on reactions like the hydrosilylation of phenylacetylene or its cycloaddition with allenes provide crucial data for validating these models. acs.orgacs.org For instance, in a ruthenium-catalyzed cycloaddition, experiments showed the reaction to be zeroth-order in both the allene (B1206475) and the alkyne (e.g., Triethylsilyl phenylacetylene) but first-order in the catalyst. acs.orgacs.org This suggests that the catalyst becomes saturated with the substrates, forming a stable complex in a pre-equilibrium step, and that a subsequent step, such as oxidative cyclometalation or reductive elimination, is rate-determining. acs.orgacs.org

Molecular Dynamics Simulations for Investigating Material Properties and Microstructures

When this compound is used as a monomer to create polymers, such as substituted polyacetylenes, Molecular Dynamics (MD) simulations become an essential tool for predicting the material's properties and understanding its microstructure. acs.org MD simulations model the physical movements of atoms and molecules over time, governed by a force field that describes their interactions.

For polymers derived from silylated phenylacetylenes, MD simulations can provide insights into:

Chain Conformation and Dynamics: Simulations can reveal how the polymer chains fold and move in space, which is influenced by the bulky triethylsilyl groups. This affects properties like the radius of gyration and chain stiffness. rsc.org

Microstructure and Packing: MD can model how multiple polymer chains pack together in the solid state, predicting the material's density, free volume, and potential for crystallinity or amorphous structures.

Thermomechanical Properties: By simulating the response of the material to changes in temperature, properties like the glass transition temperature (Tg) can be estimated. This is crucial for understanding the operational range of the material. rsc.org

Transport Properties: In applications like gas separation membranes, MD simulations can model the diffusion of small molecules (e.g., gases) through the polymer matrix, helping to explain and predict the material's permeability and selectivity. acs.org

These simulations allow for the establishment of structure-property relationships, guiding the design of new polymers with tailored characteristics by modifying the monomer structure. drexel.edu

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, including but not limited to DFT, provide a fundamental understanding of the electronic structure of this compound, which dictates its reactivity. These studies focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of the HOMO and LUMO are key indicators of reactivity:

HOMO: Represents the region from which the molecule is most likely to donate electrons. In this compound, the HOMO is typically associated with the π-system of the phenyl ring and the acetylene (B1199291) triple bond. Its energy level relates to the molecule's ionization potential and its ability to act as a nucleophile.

LUMO: Represents the region where the molecule is most likely to accept electrons. The LUMO is also associated with the π* anti-bonding orbitals of the aromatic and acetylenic systems. Its energy level is related to the electron affinity and the molecule's susceptibility to electrophilic attack.

The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. preprints.org A smaller gap generally implies higher reactivity. Quantum chemical calculations can precisely determine these energies and visualize the orbital distributions. nih.govresearchgate.net

Other calculated electronic properties include the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. nih.gov The MEP can identify electron-rich (negative potential) and electron-poor (positive potential) sites, predicting where electrostatic interactions with other reagents are most likely to occur. For this compound, the π-cloud of the triple bond is an area of high electron density, making it a target for electrophiles.

Table 2: Representative Quantum Chemical Descriptors

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means more reactive nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means more reactive electrophile. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A smaller gap suggests higher polarizability and greater chemical reactivity. preprints.org |

| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO) | Measures resistance to oxidation. |

Application of Chemometrics in Chemical Information Analysis

The vast amount of data generated from computational studies—such as various energy values, geometric parameters, and electronic descriptors for a series of related compounds—can be analyzed using chemometrics. Chemometrics applies statistical and mathematical methods to extract meaningful information from chemical data.

For a class of compounds including this compound and its derivatives, quantum chemical calculations can generate a large dataset of descriptors (e.g., HOMO/LUMO energies, dipole moment, electrophilicity index). rasayanjournal.co.in Chemometric techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to analyze this data. rasayanjournal.co.in

Principal Component Analysis (PCA): This method reduces the dimensionality of a complex dataset. It transforms the original set of correlated variables into a smaller set of uncorrelated variables called principal components. A PCA plot can reveal groupings and trends among different silylated phenylacetylene derivatives, classifying them based on their calculated reactivity without relying on a single descriptor. rasayanjournal.co.in

Hierarchical Cluster Analysis (HCA): This technique groups similar compounds together based on their calculated properties. The result is often visualized as a dendrogram (a tree diagram), which shows how the compounds cluster based on their electronic or structural similarity. This can help in identifying compounds with similar expected reactivity profiles. rasayanjournal.co.in

By applying chemometrics, researchers can build quantitative structure-activity relationship (QSAR) models. These models can correlate the computed molecular descriptors with experimentally observed properties (like reaction rates or product yields), enabling the prediction of the behavior of new, yet-to-be-synthesized compounds.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Triethylsilyl phenylacetylene, and how do key spectral features correlate with its molecular structure?

- Methodological Answer : Use NMR spectroscopy to identify the triethylsilyl (Et₃Si) group (δ ~0.5–1.5 ppm for Si–CH₂ protons) and the phenylacetylene moiety (δ ~2.5–3.5 ppm for the acetylenic proton). IR spectroscopy can confirm the C≡C stretch (~2100 cm⁻¹) and Si–C bonds (~1250 cm⁻¹). GC-MS is critical for purity analysis, with molecular ion peaks at m/z corresponding to C₈H₆Si(C₂H₅)₃ (exact mass: 202.15 g/mol). Reference phenylacetylene analogs for comparative shifts .

Q. What are common synthetic routes to this compound, and how can reaction conditions influence yield?

- Methodological Answer : Synthesize via Sonogashira coupling between triethylsilyl acetylide and iodobenzene, using Pd catalysts (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst in THF/amine solvents. Optimize temperature (60–80°C) and stoichiometry to minimize side products like homocoupled alkynes. For functionalization studies, consider radical hydrosilylation with triethylsilyl radicals (Et₃Si·), which react rapidly with phenylacetylene (rate constant ~1.0 × 10⁸ M⁻¹ s⁻¹ at 300 K) .

Q. How should researchers handle this compound to ensure stability during experiments?

- Methodological Answer : Store under inert gas (argon/nitrogen) at ambient temperatures to prevent hydrolysis of the Si–C bond. Avoid prolonged exposure to moisture or acidic conditions. Use anhydrous solvents (e.g., dried THF) for reactions. Monitor degradation via periodic NMR or GC-MS .

Advanced Research Questions

Q. How does the particle size of Pd catalysts affect the hydrogenation kinetics of phenylacetylene derivatives like this compound?

- Methodological Answer : Smaller Pd nanoparticles (2–3 nm) enhance turnover frequency (TOF) in phenylacetylene hydrogenation due to increased surface area and edge sites. For example, TOF increases from 5.7 to 21.9 s⁻¹ as Pd particle size decreases. Use DFT modeling to compare adsorption geometries (e.g., η² vs. η³ bonding modes) and activation barriers. Validate with kinetic experiments under controlled H₂ pressures (1–10 bar) and temperatures (25–80°C) .

Q. What contradictions exist in structure-sensitivity studies of phenylacetylene hydrogenation, and how can they be resolved?

- Methodological Answer : Discrepancies arise from differing adsorption strengths of phenylacetylene vs. diphenylacetylene (DPA) on Pd. While phenylacetylene hydrogenation is structure-sensitive (TOF varies with particle size), DPA hydrogenation is not. Resolve via comparative DFT studies to map energy landscapes for adsorption/activation steps. Experimentally, use single-atom Pd/TiO₂ catalysts to isolate electronic vs. geometric effects .

Q. What role does this compound play in interstellar PAH formation, and how can laboratory simulations replicate these conditions?

- Methodological Answer : Phenylacetylene derivatives are precursors to naphthalene via the HAPaA mechanism (Hydrogen Abstraction-Phenylacetylene Addition). Simulate interstellar conditions (8–20 K, ultra-high vacuum) using cryogenic FTIR to track mid-IR signatures (e.g., C≡C stretches at ~2100 cm⁻¹). Compare with quantum chemical calculations to validate reaction pathways .

Q. How do triethylsilyl substituents influence the reactivity of phenylacetylene in radical-mediated functionalization?

- Methodological Answer : The bulky triethylsilyl group sterically shields the acetylenic bond, reducing undesired polymerization. In radical hydrosilylation, Et₃Si· radicals add regioselectively to terminal alkynes (rate constant ~1.0 × 10⁸ M⁻¹ s⁻¹). Use EPR spectroscopy to monitor radical intermediates and optimize solvent polarity (e.g., hexane vs. methanol) to control reaction rates .

Q. What computational methods are suitable for modeling the reaction pathways of this compound with transition-metal catalysts?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-311G**) to map energy profiles for key steps like oxidative addition, alkyne insertion, and reductive elimination. Compare with experimental kinetics (e.g., activation energies from Arrhenius plots). For example, styrene decomposition pathways show phenylacetylene as a primary intermediate at 1450 K, validated viaphoto-ionization mass spectrometry .

Key Research Gaps

- Interfacial Dynamics : How do triethylsilyl groups alter adsorption kinetics on bimetallic catalysts?

- Astrochemical Relevance : Can laboratory analogs of this compound explain PAH diversity in molecular clouds?

- Mechanistic Contradictions : Resolve discrepancies in structure-sensitivity using operando spectroscopy and machine-learning-aided DFT.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.